2-(Chloromethyl)phenethyl 4-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c17-11-14-4-2-1-3-12(14)9-10-20-16(19)13-5-7-15(18)8-6-13/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPBLAOXWZHVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC(=O)C2=CC=C(C=C2)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloromethyl Phenethyl 4 Fluorobenzoate and Analogues
Esterification Strategies in Compound Preparation
The formation of the ester bond between the 2-(chloromethyl)phenethyl alcohol moiety and the 4-fluorobenzoic acid moiety is a critical step. The choice of esterification method depends on factors such as starting material availability, desired yield, and reaction scalability.
Direct esterification, most notably the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com This method is a well-established, equilibrium-driven process. masterorganicchemistry.comtcu.edu For the synthesis of 2-(Chloromethyl)phenethyl 4-fluorobenzoate (B1226621), this would involve the reaction of 4-fluorobenzoic acid with 2-(chloromethyl)phenylethanol.
The reaction is typically catalyzed by strong mineral acids such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu
Key Features of Fischer Esterification:
Reagents: Carboxylic acid, alcohol
Catalyst: Strong acid (e.g., H₂SO₄, HCl)
Conditions: Typically requires heating
Byproduct: Water
The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester. youtube.com
To overcome the equilibrium limitations and often milder conditions of direct esterification, activated carboxylic acid derivatives are frequently employed. These reagents are more reactive towards alcohols, leading to faster reactions and higher yields, often without the need for strong acid catalysts.
The most common activated derivatives are acyl chlorides (or acid chlorides) and acid anhydrides. chemguide.co.uk For this specific synthesis, 4-fluorobenzoic acid would first be converted to 4-fluorobenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 4-fluorobenzoyl chloride is then reacted with 2-(chloromethyl)phenylethanol. This reaction is typically rapid and exothermic, often performed at room temperature in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uk
Table 1: Comparison of Esterification Strategies
| Feature | Direct Fischer Esterification | Acyl Chloride Method |
|---|---|---|
| Carboxylic Acid Form | As is (e.g., 4-fluorobenzoic acid) | Activated (e.g., 4-fluorobenzoyl chloride) |
| Reaction Conditions | High temperature, acid catalyst | Often room temperature, base scavenger |
| Reversibility | Reversible, equilibrium-driven | Irreversible |
| Byproducts | Water | HCl |
| Yield | Moderate to high (with equilibrium shift) | Generally high to excellent |
| Substrate Scope | Limited by steric hindrance | Less sensitive to steric hindrance |
Another approach involves using coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or triphenylphosphine/diethyl azodicarboxylate (Mitsunobu reaction) can facilitate ester formation under mild conditions, although they generate stoichiometric byproducts that must be separated. nih.gov
Chloromethylation Reactions for Aromatic Functionalization
The introduction of the chloromethyl (-CH₂Cl) group onto the phenethyl aromatic ring is a key functionalization step. This is typically accomplished via an electrophilic aromatic substitution reaction. dur.ac.uk
The most common method for introducing a chloromethyl group onto an activated aromatic ring is the Blanc chloromethylation reaction. researchgate.net This reaction traditionally uses formaldehyde (B43269) (or a precursor like paraformaldehyde or 1,3,5-trioxane) and hydrogen chloride in the presence of a catalyst. researchgate.netthieme-connect.de
The reaction can be applied to a precursor like phenethyl 4-fluorobenzoate. The alkyl group on the benzene (B151609) ring is electron-donating, which activates the ring towards electrophilic substitution, directing the incoming chloromethyl group primarily to the ortho and para positions. Due to the steric bulk of the phenethyl ester group, substitution at the para position is often favored. However, the ester functionality itself is an electron-withdrawing group, which deactivates the ring, making the reaction more challenging than for simple alkylbenzenes. thieme-connect.degoogle.com
Adaptations to the classic protocol may involve the use of different solvents, such as acetic acid, or alternative chloromethylating agents. unive.it For deactivated aromatic compounds, more severe conditions or more potent reagent systems, such as chloromethyl alkyl ethers, may be required. google.com
Lewis acids are crucial catalysts in most chloromethylation reactions, as they enhance the electrophilicity of the chloromethylating agent. dur.ac.ukgoogle.com Zinc chloride (ZnCl₂) is the most frequently used catalyst for the Blanc reaction. researchgate.netthieme-connect.de Other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and ferric chloride (FeCl₃) have also been successfully employed. thieme-connect.degoogle.comtandfonline.com
The mechanism involves the Lewis acid coordinating with formaldehyde and HCl to form what is believed to be a highly electrophilic chloromethyl cation (⁺CH₂Cl) or a related complex, which then attacks the aromatic ring. dur.ac.uk The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired monochloromethylated product and minimize the formation of byproducts, such as diarylmethanes, which arise from subsequent Friedel-Crafts alkylation of the starting material by the newly formed chloromethylated product. thieme-connect.deunive.it
Table 2: Lewis Acid Catalysts in Chloromethylation of Alkylbenzenes
| Catalyst | Typical Substrates | Relative Activity | Common Byproducts | Reference |
|---|---|---|---|---|
| ZnCl₂ | Activated rings (e.g., Toluene, Cumene) | Moderate | Diaryl-methanes | dur.ac.ukthieme-connect.de |
| AlCl₃ | Activated and moderately deactivated rings | High | Diaryl-methanes, polychloromethylation | researchgate.netthieme-connect.de |
| SnCl₄ | Wide range of substrates | High | Diaryl-methanes | google.comtandfonline.com |
| FeCl₃ | Deactivated rings (with chloromethyl ethers) | High | Less common with specific reagents | google.com |
Note: Activity and byproducts are general observations and can be highly dependent on specific reaction conditions.
Multi-step Synthetic Sequences and Convergent Synthesis
Two primary multi-step pathways can be envisioned for the synthesis of 2-(Chloromethyl)phenethyl 4-fluorobenzoate.
Route 1: Linear Synthesis This approach begins with 2-phenylethanol.
Esterification: 2-Phenylethanol is first reacted with 4-fluorobenzoic acid (or its activated derivative) to form phenethyl 4-fluorobenzoate.
Chloromethylation: The resulting ester is then subjected to chloromethylation to introduce the -CH₂Cl group onto the phenethyl ring. A significant challenge in this route is the potential deactivating effect of the ester group on the aromatic ring, which may necessitate harsher chloromethylation conditions and could affect the regioselectivity of the substitution. thieme-connect.degoogle.com
Route 2: Convergent Synthesis This strategy involves preparing the two key fragments of the molecule separately before combining them in the final step.
Fragment A Synthesis: 2-Phenylethanol is chloromethylated to produce 2-(chloromethyl)phenylethanol.
Fragment B Synthesis: 4-Fluorobenzoic acid is converted to an activated derivative, such as 4-fluorobenzoyl chloride.
Final Esterification: The two fragments, 2-(chloromethyl)phenylethanol and 4-fluorobenzoyl chloride, are reacted together to form the final product.
Sequential Functional Group Transformations
One of the primary strategies for the synthesis of this compound is through a multi-step sequence. This methodology focuses on the individual synthesis of the alcohol and acid moieties, followed by their condensation to form the final ester.
A plausible route begins with the Friedel-Crafts acylation of chloroethane (B1197429) with benzene to produce 1-chloro-2-phenylethane. This intermediate can then undergo further reactions, such as oxidation, to introduce the necessary functional groups. A key step in this sequence is the esterification reaction, where 2-(chloromethyl)phenylethanol is reacted with 4-fluorobenzoyl chloride. This classic Schotten-Baumann reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Alternatively, the synthesis can commence from 2-phenylethanol, a readily available starting material. The chloromethyl group can be introduced onto the phenyl ring through chloromethylation, a reaction that often employs formaldehyde and hydrogen chloride. However, this reaction must be carefully controlled due to the formation of potentially hazardous byproducts. Once the 2-(chloromethyl)phenylethanol is obtained, it can be esterified with 4-fluorobenzoic acid. wikipedia.org
The 4-fluorobenzoic acid component is commercially available but can also be synthesized through various methods, including the oxidation of 4-fluorotoluene (B1294773) or through a Schiemann reaction of 4-aminobenzoic acid. wikipedia.org The esterification of 4-fluorobenzoic acid with the synthesized alcohol can be achieved using standard methods such as Fischer esterification, which involves refluxing the acid and alcohol in the presence of a strong acid catalyst.
A summary of a potential sequential functional group transformation is presented below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Phenylethanol | Formaldehyde, HCl | 2-(Chloromethyl)phenylethanol |
| 2 | 4-Aminobenzoic acid | HBF4, NaNO2, then heat | 4-Fluorobenzoic acid |
| 3 | 2-(Chloromethyl)phenylethanol, 4-Fluorobenzoic acid | DCC, DMAP, CH2Cl2 | This compound |
This is a representative synthetic scheme. DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common reagents for esterification.
Strategic Derivatization of Precursor Molecules
Another effective approach involves the strategic derivatization of a precursor molecule that already contains a significant portion of the final structure. This can often lead to a more convergent and efficient synthesis.
For instance, one could start with a commercially available phenethyl benzoate (B1203000). nih.gov The synthetic challenge then becomes the selective introduction of a chloromethyl group at the ortho position of the phenethyl moiety's phenyl ring. This can be achieved through electrophilic aromatic substitution, specifically a chloromethylation reaction. The reaction typically utilizes paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The conditions must be carefully optimized to favor mono-substitution at the desired position and to avoid side reactions.
Another strategic derivatization could involve starting with 2-(hydroxymethyl)phenethyl alcohol. This diol can be selectively protected at the primary benzylic alcohol, followed by esterification of the remaining alcohol with 4-fluorobenzoic acid. The final step would be the conversion of the protected benzylic alcohol to the corresponding chloride using a reagent like thionyl chloride or phosphorus trichloride. This method offers good control over the regioselectivity of the functional group transformations.
The choice of synthetic strategy often depends on the availability of starting materials, the desired scale of the reaction, and the need to control stereochemistry or regioselectivity. Both sequential transformations and strategic derivatization offer viable pathways to this compound and its analogues.
An example of a strategic derivatization approach is detailed in the following table:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Phenethyl benzoate | Paraformaldehyde, HCl, ZnCl2 | 2-(Chloromethyl)phenethyl benzoate |
| 2 | 2-(Chloromethyl)phenethyl benzoate | (Further reaction to introduce the fluoro group on the benzoate ring if starting with phenethyl benzoate) | This compound |
This table illustrates a conceptual pathway. The feasibility and specific conditions would require experimental validation.
Reaction Mechanisms and Reactivity Profiles of 2 Chloromethyl Phenethyl 4 Fluorobenzoate
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The presence of a chlorine atom on a benzylic-like primary carbon makes the chloromethyl group a prime site for nucleophilic substitution reactions. The adjacent phenyl ring plays a crucial role in influencing the reaction mechanism.
Nucleophilic substitution at the chloromethyl group can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathway, or a combination of both. The operative mechanism is highly dependent on reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.
SN2 Mechanism: This pathway involves a backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. Being a primary halide, the chloromethyl group is sterically accessible, favoring the SN2 mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents.
SN1 Mechanism: This pathway involves the initial, rate-determining departure of the chloride ion to form a primary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring, which delocalizes the positive charge. The subsequent rapid attack by a nucleophile yields the substitution product. This pathway is favored by polar protic solvents, which can solvate both the departing chloride ion and the intermediate carbocation, and by weaker nucleophiles.
Studies on similar 1-phenylethyl chlorides in methanol (B129727) have shown complex behaviors where the transition state can vary depending on the substituents on the phenyl ring, indicating a spectrum of mechanisms between the SN1 and SN2 extremes. rsc.org
Table 1: Conditions Influencing Nucleophilic Substitution Pathway
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate | Tertiary > Secondary > Primary (Benzylic) | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) |
While the specific carbon atom bearing the chloro group in 2-(chloromethyl)phenethyl 4-fluorobenzoate (B1226621) is not a stereocenter, the principles of stereochemistry are fundamental to understanding the reaction mechanisms.
In a pure SN2 reaction , if the substrate were chiral, the backside attack of the nucleophile would lead to an inversion of the stereochemical configuration at the reaction center.
In a pure SN1 reaction , the formation of a planar, achiral carbocation intermediate would allow the nucleophile to attack from either face. If the original molecule were chiral, this would result in a racemic mixture of products.
Reactions Involving the Benzoate (B1203000) Ester Linkage
The ester group is a key functional moiety that can undergo cleavage through several pathways, most notably hydrolysis and transesterification. These reactions are types of nucleophilic acyl substitution. ucalgary.ca
Ester hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. chemguide.co.uk The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol moiety (2-(chloromethyl)phenylethanol) is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the 4-fluorobenzoic acid product. ucalgary.cayoutube.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves an acid-base reaction. ucalgary.ca A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2-(chloromethyl)phenoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide, forming a carboxylate salt (sodium 4-fluorobenzoate) and the corresponding alcohol. ucalgary.ca
Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu For 2-(chloromethyl)phenethyl 4-fluorobenzoate, this would involve exchanging the 2-(chloromethyl)phenethyl alcohol portion with a different alcohol. The reaction is typically catalyzed by an acid or a base, or by specific catalysts like titanates. acs.org
The reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess. ucla.edu For example, reacting this compound with an excess of methanol in the presence of an acid catalyst would yield methyl 4-fluorobenzoate and 2-(chloromethyl)phenylethanol.
Table 2: Products of Transesterification with Various Alcohols
| Reactant Alcohol | Resulting Ester Product | Resulting Alcohol Byproduct |
|---|---|---|
| Methanol | Methyl 4-fluorobenzoate | 2-(Chloromethyl)phenylethanol |
| Ethanol | Ethyl 4-fluorobenzoate | 2-(Chloromethyl)phenylethanol |
| n-Butanol | Butyl 4-fluorobenzoate | 2-(Chloromethyl)phenylethanol |
| Benzyl Alcohol | Benzyl 4-fluorobenzoate | 2-(Chloromethyl)phenylethanol |
Electrophilic Aromatic Substitution on the Phenethyl and Fluorobenzoate Moieties
The most characteristic reaction of aromatic compounds is electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orguci.edu The existing substituents on the two benzene (B151609) rings of this compound determine the rate and position of further substitution.
On the Phenethyl Moiety: The ring is substituted with a -CH₂CH₂(O-R) group. This alkyl-type substituent is an activating group . It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. Activating groups direct incoming electrophiles to the ortho and para positions . uci.edu
On the Fluorobenzoate Moiety: This ring has two substituents, a fluorine atom and the ester group (-COOR), which have competing effects.
The fluorine atom is a halogen. Due to its high electronegativity, it is an electron-withdrawing and thus a deactivating group. However, due to its ability to donate a lone pair of electrons via resonance, it is an ortho-, para-director . uci.edu
The ester group is a strongly deactivating group because the carbonyl carbon is electron-deficient and withdraws electron density from the ring through resonance. Deactivating groups of this type are meta-directors . uci.edu
Table 3: Directing Effects for Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent | Effect on Reactivity | Directing Position(s) |
|---|---|---|---|
| Phenethyl | -CH₂CH₂OR | Activating | Ortho, Para |
| Fluorobenzoate | -F (Fluoro) | Deactivating | Ortho, Para |
| -COOR (Ester) | Deactivating | Meta |
Regioselectivity and Electronic Directing Effects
The regioselectivity of electrophilic aromatic substitution on the two aromatic rings of this compound is dictated by the electronic properties of their respective substituents.
The 2-(chloromethyl)phenethyl portion contains a benzene ring substituted with a -(CH₂)₂-O-C(=O)-R group and a chloromethyl (-CH₂Cl) group relative to the point of attachment of the ethyl chain. For the purpose of predicting electrophilic aromatic substitution on this ring, the entire -(CH₂)₂-O-C(=O)-ArF substituent at position 1 and the chloromethyl group at position 2 are the key directors.
The ethyl ester linkage is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the carbonyl group. Such groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. savemyexams.com However, the chloromethyl group (-CH₂Cl) presents a more complex scenario. While the chlorine atom is electronegative and exerts an inductive electron-withdrawing effect, the methylene (B1212753) group can participate in hyperconjugation, which is an electron-donating effect. Generally, alkyl groups are activating and direct electrophiles to the ortho and para positions. savemyexams.comlibretexts.org The presence of the electronegative chlorine atom on the methyl group diminishes its activating character compared to a simple methyl group, but it is still expected to be an ortho, para-director. quora.com Therefore, in an electrophilic aromatic substitution reaction on the phenethyl ring, the directing effects of the two substituents would need to be considered.
The 4-fluorobenzoate ring is substituted with a fluorine atom and the ester group (-C(=O)-O-R). The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org The fluorine atom, a halogen, exhibits a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org In the case of halogens, the inductive deactivation is generally stronger than the resonance activation, making the ring less reactive than benzene. wikipedia.org However, the resonance effect still dictates the regioselectivity, making the fluorine atom an ortho, para-director. libretexts.org
When both the ester and fluorine substituents are on the same ring, their directing effects must be considered in concert. Since both groups are deactivating, the 4-fluorobenzoate ring is significantly less susceptible to electrophilic aromatic substitution than the phenethyl ring.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent(s) | Predicted Directing Effect |
|---|---|---|
| Phenethyl Ring | 2-(chloromethyl) and 1-(ethyl 4-fluorobenzoate) | Complex directing effects, likely favoring positions ortho and para to the chloromethyl group. |
Influence of the Fluorine Atom on Aromatic Reactivity
The fluorine atom on the benzoate ring has a pronounced influence on the reactivity of that aromatic system. As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which significantly reduces the electron density of the aromatic ring. libretexts.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org
Table 2: Electronic Effects of the Fluorine Atom
| Electronic Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to high electronegativity. | Deactivation of the aromatic ring. |
Other Significant Chemical Transformations
Beyond electrophilic aromatic substitution, this compound can undergo other significant chemical transformations centered on its ester and alkyl chloride functionalities.
The ester linkage is susceptible to nucleophilic acyl substitution . This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to the cleavage of the acyl-oxygen bond. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid halides > anhydrides > esters > amides. byjus.comyoutube.com Therefore, esters like this compound are moderately reactive in these transformations. Common nucleophilic acyl substitution reactions include hydrolysis (reaction with water to yield a carboxylic acid and an alcohol), aminolysis (reaction with an amine to form an amide), and transesterification (reaction with an alcohol to form a different ester).
The chloromethyl group (-CH₂Cl) on the phenethyl ring is a reactive site for nucleophilic substitution reactions . The chlorine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. For example, reaction with cyanide would yield a nitrile, while reaction with an alkoxide would result in an ether.
Furthermore, the presence of multiple functional groups allows for the possibility of intramolecular reactions under certain conditions, although this would depend on the specific reagents and reaction environment.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 2-(Chloromethyl)phenethyl 4-fluorobenzoate (B1226621), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenethyl and fluorobenzoyl moieties, as well as the aliphatic protons of the ethyl bridge and the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the fluorine atom. Spin-spin coupling would lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets) that help to assign the connectivity of the protons.
Table 1: Hypothetical ¹H NMR Data for 2-(Chloromethyl)phenethyl 4-fluorobenzoate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| a | 8.05 - 8.01 | m | - | 2H | Protons ortho to carbonyl |
| b | 7.35 - 7.20 | m | - | 4H | Phenethyl aromatic protons |
| c | 7.18 - 7.12 | m | - | 2H | Protons meta to carbonyl |
| d | 4.65 | s | - | 2H | -CH₂Cl |
| e | 4.50 | t | 6.8 | 2H | -OCH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbonyl carbon of the ester would appear significantly downfield, while the aliphatic carbons would be found in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.5 | C=O (ester carbonyl) |
| 165.0 (d, J=254 Hz) | C-F |
| 137.5 | Quaternary phenethyl C |
| 135.0 | Quaternary phenethyl C |
| 132.2 (d, J=9 Hz) | Aromatic CH (ortho to C=O) |
| 129.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.5 (d, J=3 Hz) | Quaternary C (ipso to C=O) |
| 115.8 (d, J=22 Hz) | Aromatic CH (meta to C=O) |
| 65.0 | -OCH₂- |
| 45.0 | -CH₂Cl |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Systems
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It provides a direct observation of the fluorine nucleus. In the case of this compound, a single signal would be expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For example, cross-peaks would be expected between the signals for the two methylene (B1212753) groups of the ethyl bridge (-OCH₂- and Ar-CH₂-), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying connectivity through quaternary carbons and across the ester linkage. For example, correlations would be expected from the -OCH₂- protons to the carbonyl carbon and the ipso-carbon of the phenethyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the molecule. For this compound (C₁₆H₁₄ClFO₂), the expected exact mass would be calculated. The presence of chlorine would also give a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), further confirming the presence of this element in the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In structural elucidation, the fragmentation pattern of a molecule upon ionization provides a virtual fingerprint, enabling the confirmation of its proposed structure. For this compound, collision-induced dissociation (CID) would be expected to yield a series of characteristic fragment ions.
The analysis of fragmentation pathways is crucial for confirming the connectivity of the molecule. Key bond cleavages can be predicted based on the stability of the resulting carbocations and neutral losses. For this compound, the ester linkage is a likely site for initial fragmentation.
A primary fragmentation pathway would likely involve the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion corresponding to the 4-fluorobenzoyl moiety. Another significant fragmentation would be the loss of the chloromethylphenethyl group. Further fragmentation of the phenethyl side chain could also occur.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |
| [M+H]⁺ | 293.07 | - |
| C₇H₄FO⁺ | 123.02 | C₉H₁₀Cl |
| C₉H₁₀Cl⁺ | 153.05 | C₇H₄FO₂ |
| C₈H₈⁺ | 104.06 | CH₂Cl, C₇H₄FO₂ |
Note: The m/z values are predicted for the most abundant isotopes and would be confirmed by high-resolution mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent peak would likely be the C=O stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will also be visible, typically in the 1000-1300 cm⁻¹ range. The C-Cl bond and the C-F bond will also have characteristic absorptions in the fingerprint region of the spectrum.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3010-3100 | Stretch |
| Alkyl C-H | 2850-2960 | Stretch |
| Ester C=O | 1720-1740 | Stretch |
| Aromatic C=C | 1450-1600 | Stretch |
| Ester C-O | 1000-1300 | Stretch |
| C-F | 1000-1400 | Stretch |
| C-Cl | 600-800 | Stretch |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1295 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.50 |
Note: The data in this table is hypothetical and represents typical values for an organic molecule of this size and complexity.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(Chloromethyl)phenethyl 4-fluorobenzoate (B1226621), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Other important parameters that would be calculated include ionization potential, electron affinity, electronegativity, and global hardness, all of which help to characterize the molecule's reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Ionization Potential | Data not available | eV |
Note: The table above is illustrative. Specific values would be dependent on the chosen DFT functional and basis set.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of 2-(Chloromethyl)phenethyl 4-fluorobenzoate. These simulations model the atomic movements over time by solving Newton's equations of motion. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable, low-energy conformations.
The analysis would focus on the torsional or dihedral angles between the phenethyl group and the fluorobenzoate moiety. The flexibility of the ethyl bridge allows for various spatial arrangements of the two aromatic rings. Identifying the preferred conformations is crucial for understanding how the molecule might interact with biological targets or other molecules.
Prediction of Spectroscopic Parameters and Validation
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations could predict its vibrational (Infrared and Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Visible) spectra.
For instance, DFT calculations can predict vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, allowing for a more accurate comparison with experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Data not available |
| ¹³C NMR | Chemical Shifts (ppm) | Data not available |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Data not available |
Note: This table illustrates the type of data that would be generated and compared in such a study.
Elucidation of Reaction Transition States and Reaction Pathways
Theoretical calculations are invaluable for studying chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants and products. For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways.
Calculations of the activation energy, which is the energy barrier that must be overcome for a reaction to occur, can provide insights into reaction rates. This information is critical for understanding the molecule's stability and reactivity under various conditions.
Quantitative Structure-Activity Relationship (QSAR) Model Development (limited to chemical reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. In the context of chemical reactivity, a QSAR model for this compound and related compounds would be developed by calculating a set of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.
By correlating these descriptors with experimentally determined reactivity data for a series of compounds, a predictive model can be built. This model could then be used to estimate the reactivity of new, untested compounds, thereby guiding the design of molecules with desired reactivity profiles. The development of such a model would require a dataset of structurally similar compounds with known reactivity data.
Synthetic Utility and Chemical Transformations
Strategic Derivatization and Functional Group Interconversions
The presence of multiple reactive sites on 2-(Chloromethyl)phenethyl 4-fluorobenzoate (B1226621) allows for a range of strategic derivatizations and functional group interconversions. These transformations can be selectively targeted to modify specific parts of the molecule, thereby tuning its chemical and physical properties.
The chloromethyl group (-CH₂Cl) is a highly valuable functional handle, primarily due to its susceptibility to nucleophilic substitution reactions. thieme-connect.de The benzylic carbon is electrophilic and readily reacts with a wide array of nucleophiles to displace the chloride anion, which is a good leaving group. This allows for the introduction of diverse functionalities at this position. chempanda.com
Key transformations involving the chloromethyl group include:
Conversion to other functional groups: The chlorine atom can be displaced by various nucleophiles, leading to the formation of alcohols, ethers, amines, nitriles, and thiols. For instance, reaction with hydroxide (B78521) ions yields the corresponding hydroxymethyl derivative, while reaction with cyanide provides a pathway to introduce a cyanomethyl group. thieme-connect.de
Chain extension: The chloromethyl group can be used in carbon-carbon bond-forming reactions. For example, it can react with carbanions or organometallic reagents to extend the carbon chain.
Below is a table summarizing potential modifications of the chloromethyl group.
| Reagent/Nucleophile | Product Functional Group | Reaction Type |
| Hydroxide (e.g., NaOH) | Hydroxymethyl (-CH₂OH) | Nucleophilic Substitution |
| Alkoxide (e.g., NaOR) | Alkoxymethyl (-CH₂OR) | Williamson Ether Synthesis |
| Cyanide (e.g., KCN) | Cyanomethyl (-CH₂CN) | Nucleophilic Substitution |
| Ammonia (B1221849) (NH₃) | Aminomethyl (-CH₂NH₂) | Nucleophilic Substitution |
| Primary/Secondary Amine | (Substituted)aminomethyl | Nucleophilic Substitution |
| Thiolate (e.g., NaSR) | Thiomethyl (-CH₂SR) | Nucleophilic Substitution |
| Azide (e.g., NaN₃) | Azidomethyl (-CH₂N₃) | Nucleophilic Substitution |
These transformations highlight the utility of the chloromethyl group as a versatile anchor point for introducing a wide range of chemical diversity.
The ester functional group is another key site for chemical modification in 2-(Chloromethyl)phenethyl 4-fluorobenzoate. The ester can undergo several important transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be cleaved back to its constituent carboxylic acid (4-fluorobenzoic acid) and alcohol (2-(chloromethyl)phenylethanol). This reaction can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. chemguide.co.uklibretexts.org
Transesterification: In the presence of an alcohol and an acid or base catalyst, the phenethyl group can be exchanged for a different alkyl or aryl group from the reacting alcohol. This allows for the synthesis of a variety of different esters of 4-fluorobenzoic acid.
Reduction: The ester can be reduced to yield primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to produce 4-fluorobenzyl alcohol and 2-(chloromethyl)phenylethanol.
Aminolysis: The ester can react with ammonia or primary/secondary amines to form the corresponding amide (4-fluorobenzamide) and release the 2-(chloromethyl)phenylethanol.
The table below outlines the primary transformations of the ester moiety.
| Reagent | Product(s) | Reaction Type |
| H₃O⁺ (aq. acid, heat) | 4-Fluorobenzoic acid + 2-(Chloromethyl)phenylethanol | Acid-Catalyzed Hydrolysis |
| NaOH (aq. base, heat) | Sodium 4-fluorobenzoate + 2-(Chloromethyl)phenylethanol | Saponification |
| R'OH, H⁺ or RO⁻ | 2-(Chloromethyl)phenethyl R'-oate + 4-Fluorophenethyl alcohol | Transesterification |
| 1. LiAlH₄, 2. H₂O | 4-Fluorobenzyl alcohol + 2-(Chloromethyl)phenylethanol | Reduction |
| R'₂NH | N,N-Disubstituted-4-fluorobenzamide + 2-(Chloromethyl)phenylethanol | Aminolysis |
Both aromatic rings in this compound are amenable to modification, primarily through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.
Phenethyl Ring: The 2-(chloromethyl)ethyl group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Therefore, electrophiles will preferentially add to the positions ortho and para to this substituent.
4-Fluorobenzoyl Ring: The fluorine atom is an ortho-, para-directing but deactivating substituent. libretexts.org The ester group is a meta-directing and deactivating group. The combined effect of these two substituents will influence the position of further substitution on this ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
In addition to electrophilic substitution, the 4-fluorobenzoyl ring can potentially undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a strong nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the fluorine atom. libretexts.orgchemistrysteps.com
Applications as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a modifiable ester, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic systems and advanced organic architectures. nih.gov
The reactive sites on this compound can be utilized in intramolecular or intermolecular cyclization reactions to construct a variety of heterocyclic scaffolds.
Intramolecular Cyclization: Following modification of one of the functional groups, it may be possible to effect an intramolecular cyclization. For example, if the chloromethyl group is converted to an amine, this amine could potentially react with the ester group (or a derivative thereof) to form a lactam.
Intermolecular Cyclization with Dinucleophiles: The chloromethyl group can react with one nucleophilic site of a dinucleophile, and the ester group (or a derivative) can react with the other nucleophilic site to form a heterocyclic ring. For instance, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazine (B8601807) derivative. The use of halomethyl derivatives is a known strategy for the synthesis of various heterocycles. researchgate.net
The ability of this compound to undergo reactions at two distinct sites makes it a candidate for the assembly of larger, more complex organic structures such as macrocycles and polymers.
Macrocyclization: By reacting with a complementary bifunctional molecule, this compound could be used in the synthesis of macrocycles. nih.gov For example, a molecule with two nucleophilic groups could react with two molecules of this compound to form a cyclic dimer. The stepwise coupling of multiple building blocks is a key strategy in the synthesis of macrocyclic libraries. researchgate.net
Polymer Synthesis: This compound could potentially serve as a monomer in polymerization reactions. For example, under conditions that promote reaction at both the chloromethyl group and the ester (or a derivative), linear polymers could be formed. The chloromethyl group could be used for Friedel-Crafts type polymerizations, or for nucleophilic substitution polymerizations.
The strategic application of the reactivity of this compound opens avenues for the creation of a diverse array of complex molecules with potentially interesting chemical and biological properties.
Catalytic Applications and Ligand Development
A thorough review of existing scientific literature reveals a notable absence of specific research focused on the catalytic applications or ligand development of this compound. While the structural motifs within the molecule—a halogenated alkyl chain, an aromatic system, and a fluorinated benzoate (B1203000) group—suggest theoretical possibilities for its use as a precursor to catalytically active species or as a ligand for metal complexes, no published studies have yet explored these avenues.
The scientific community has extensively investigated related compounds, such as derivatives of 4-fluorobenzoic acid, for various applications. globalscientificjournal.com However, the specific combination of functional groups present in this compound makes it a unique entity for which dedicated research into its catalytic properties has not been documented.
Consequently, there is no experimental data to present in the form of data tables or detailed research findings concerning its performance in any catalytic cycle or its coordination chemistry as a ligand. The potential for this compound in the realm of catalysis remains a theoretical concept, awaiting investigation by the research community. Future studies would be necessary to determine if the electronic and steric properties of this compound or its derivatives could be harnessed for catalytic purposes.
Future Research Directions and Methodological Advancements
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. uniroma1.it For the synthesis of 2-(Chloromethyl)phenethyl 4-fluorobenzoate (B1226621), this involves a shift towards more sustainable practices. Key areas of development include the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.
| Green Chemistry Approach | Potential Application in Synthesis of 2-(Chloromethyl)phenethyl 4-fluorobenzoate | Anticipated Benefits |
| Use of Green Solvents | Replacing traditional solvents with alternatives like 2-MeTHF or CPME in reaction and purification steps. nih.gov | Reduced solvent toxicity and environmental persistence. |
| Aqueous Synthesis | Employing water as a solvent for key reaction steps, potentially using methodologies like the Schotten-Baumann reaction. brazilianjournals.com.br | Enhanced safety, reduced cost, and lower environmental impact. |
| Biocatalysis | Utilizing enzymes such as lipase (B570770) to catalyze the esterification step. researchgate.net | High selectivity, mild reaction conditions, and use of a renewable catalyst. |
| Energy Efficiency | Exploring the use of microwave irradiation or solar energy to drive reactions. ictmumbai.edu.inmdpi.com | Reduced energy consumption and potentially shorter reaction times. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery of novel reaction pathways and more efficient catalytic systems is a cornerstone of advancing chemical synthesis. For this compound, this could involve the development of new catalysts that offer higher yields, greater selectivity, and improved robustness.
Solid acid catalysts, for example, offer advantages in terms of separation and reusability compared to traditional homogeneous catalysts. riken.jp Research into macroporous polymeric acid catalysts has shown promise for direct esterification without the need for water removal. organic-chemistry.org Additionally, the use of visible light photochemistry could unlock new reaction pathways, potentially enabling milder reaction conditions and novel bond formations. researchgate.netrsc.org The exploration of metal-free catalytic systems is another area of active research, aiming to reduce the reliance on potentially toxic and expensive heavy metals. mdpi.com
| Catalytic System | Potential Application in Synthesis of this compound | Key Advantages |
| Solid Acid Catalysts | Use in the esterification step for easier catalyst recovery and recycling. riken.jp | Heterogeneous nature simplifies purification and allows for catalyst reuse. |
| Macroporous Polymeric Catalysts | Application in direct esterification reactions under milder conditions. organic-chemistry.org | High efficiency and potential for use in continuous flow systems. |
| Photocatalysis | Employing visible light to initiate key synthetic transformations. researchgate.netrsc.org | Mild reaction conditions and potential for novel reactivity. |
| Metal-Free Catalysis | Development of organic or non-metal-based catalysts for various steps. mdpi.com | Reduced environmental impact and avoidance of metal contamination in the final product. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages in terms of safety, scalability, and process control. mdpi.com The integration of flow chemistry with automated systems can further enhance the efficiency and reproducibility of synthesizing this compound.
Continuous flow reactors can enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov This technology is particularly well-suited for esterification reactions, with studies demonstrating high conversions in short reaction times. lpp-group.com Automated synthesis platforms, guided by computer-aided planning, can streamline the entire synthetic process, from route design to execution and optimization. mit.edu This approach allows for the rapid exploration of different reaction conditions and the efficient production of target molecules. mdpi.com
| Technology | Application in Synthesis of this compound | Benefits |
| Flow Chemistry | Performing key reaction steps, such as esterification, in a continuous flow reactor. lpp-group.comoup.com | Improved heat and mass transfer, enhanced safety, and easier scalability. |
| Automated Synthesis | Utilizing robotic platforms for the automated execution of the synthetic sequence. mit.edu | Increased throughput, improved reproducibility, and unattended operation. |
| Telescoped Synthesis | Combining multiple reaction steps in a continuous flow sequence without intermediate purification. nih.gov | Reduced waste, shorter overall synthesis time, and increased efficiency. |
Advanced In-situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced in-situ spectroscopic techniques can be instrumental in optimizing the synthesis of this compound.
Techniques such as in-line mid-infrared (MIR) spectrometry and process mass spectrometry can provide continuous data on the concentration of reactants and products. nih.gov This allows for precise control over reaction endpoints and can help in identifying optimal reaction conditions. spectroscopyonline.com Near-infrared (NIR) spectroscopy is another powerful tool for on-line monitoring and quantification of esterification reactions, enabling the determination of reaction rates and equilibrium constants. researchgate.net The use of these techniques can lead to more efficient and reproducible synthetic processes.
| Spectroscopic Technique | Application in Synthesis of this compound | Information Gained |
| Mid-Infrared (MIR) Spectroscopy | In-line monitoring of the esterification reaction to track the formation of the product and consumption of reactants. nih.gov | Real-time concentration profiles of key species, reaction kinetics. |
| Process Mass Spectrometry | On-line analysis of the reaction mixture to identify and quantify components. nih.gov | Molecular weight information, identification of intermediates and byproducts. |
| Near-Infrared (NIR) Spectroscopy | Continuous monitoring of the reaction to determine conversion and yield. researchgate.net | Quantitative data on reaction progress, enabling process optimization. |
| Diffuse Reflectance Infrared Fourier Transform (DRIFTs) | In-situ analysis of reactions involving solid catalysts or reagents. researchgate.net | Information on surface functional groups and reaction intermediates. |
Chemoinformatic and Data-Driven Approaches in Compound Design and Synthesis
Chemoinformatics and data-driven methodologies are revolutionizing the way chemical compounds are designed and synthesized. hilarispublisher.com These approaches leverage computational tools and large datasets to predict molecular properties, optimize reaction conditions, and design novel synthetic routes. mewburn.com
For the synthesis of this compound, chemoinformatic tools can be used to model the reaction pathways and predict potential side reactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of catalysts with their performance, aiding in the selection of the most effective catalyst. ebo-bio-solution.co.uk Furthermore, machine learning algorithms can analyze vast amounts of chemical data to identify optimal reaction conditions, leading to improved yields and reduced experimental effort. researchgate.net The integration of these computational approaches with experimental work can significantly accelerate the development of efficient and robust synthetic processes. drugdesign.org
| Chemoinformatic Approach | Application in Synthesis of this compound | Potential Outcome |
| Reaction Pathway Modeling | Simulating potential synthetic routes and predicting their feasibility and efficiency. | Identification of the most promising synthetic strategies before experimental work. |
| QSAR for Catalyst Design | Developing models to predict the activity of different catalysts for the esterification step. ebo-bio-solution.co.uk | Rational selection and design of highly efficient catalysts. |
| Machine Learning for Optimization | Using algorithms to analyze experimental data and identify optimal reaction parameters. researchgate.net | Accelerated process optimization and improved reaction yields. |
| Virtual Screening | In-silico screening of potential starting materials or reagents to assess their suitability. mewburn.com | More efficient selection of building blocks for the synthesis. |
Q & A
Q. Validation Techniques :
- NMR : Confirm ester linkage via carbonyl (C=O) resonance at ~168–170 ppm and aromatic proton splitting patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .
- Mass Spectrometry : Molecular ion peak ([M+H]+) matches theoretical molecular weight (e.g., calculated for C₁₅H₁₂ClFO₂: 294.06 Da) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts like hydrolyzed esters or halogen displacement?
Answer:
Challenges : Competing hydrolysis (due to moisture) or nucleophilic substitution (Cl− displacement by OH−/RO−).
Optimization Strategies :
- Moisture Control : Use anhydrous solvents, molecular sieves, and inert atmospheres (N₂/Ar) .
- Temperature Modulation : Lower temperatures (0–5°C) reduce hydrolysis; gradual warming improves esterification kinetics .
- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency without base-induced side reactions .
- Byproduct Monitoring : LC-MS tracks hydrolyzed acids or displaced alcohols; quenching with aqueous NaHCO₃ minimizes acid accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
